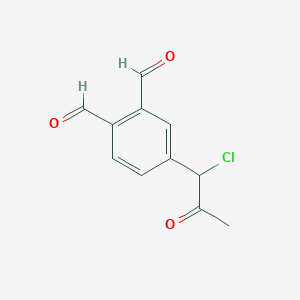

1-Chloro-1-(3,4-diformylphenyl)propan-2-one

Description

1-Chloro-1-(3,4-diformylphenyl)propan-2-one is a substituted propan-2-one derivative featuring a chloro group at the 1-position and a 3,4-diformylphenyl substituent. The 3,4-diformyl substitution pattern likely enhances its reactivity in condensation or cyclization reactions compared to simpler arylpropan-2-one derivatives.

Properties

Molecular Formula |

C11H9ClO3 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

4-(1-chloro-2-oxopropyl)phthalaldehyde |

InChI |

InChI=1S/C11H9ClO3/c1-7(15)11(12)8-2-3-9(5-13)10(4-8)6-14/h2-6,11H,1H3 |

InChI Key |

AKBKGFMZNWIXKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)C=O)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(3,4-diformylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diformylbenzaldehyde with chloroacetone under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(3,4-diformylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3,4-diformylphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-1-(3,4-diformylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The chloro group can participate in substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-chloro-1-(3,4-diformylphenyl)propan-2-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity

Electron-Withdrawing vs. Electron-Donating Groups :

The 3,4-diformyl groups in the target compound are strongly electron-withdrawing, increasing the electrophilicity of the ketone carbonyl and aryl ring. This contrasts with 1-(3,4-dimethoxyphenyl)propan-2-one, where methoxy groups donate electrons via resonance, stabilizing the aromatic system and reducing reactivity toward electrophilic substitution .- Example : The diformyl groups may enhance nucleophilic attack at the ketone or formyl positions, making the compound suitable for Schiff base formation or cyclocondensation reactions.

- For instance, in 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, the chloro group stabilizes the hydrazinylidene moiety, facilitating its use in heterocycle synthesis .

Hydrogen Bonding and Crystallization

The diformyl groups enable extensive hydrogen bonding, similar to patterns observed in Etter’s graph set analysis . By contrast, 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one utilizes phenolic -OH groups for hydrogen bonding, leading to distinct crystal packing and solubility profiles .

Physicochemical Properties

- Solubility : The polar formyl groups may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to methoxy- or chloro-substituted analogs.

- Thermal Stability : Electron-withdrawing substituents could lower thermal stability relative to electron-donating analogs like 1-(3,4-dimethoxyphenyl)propan-2-one.

Biological Activity

1-Chloro-1-(3,4-diformylphenyl)propan-2-one is a compound of interest due to its potential biological activities. This article aims to explore the synthesis, biological activity, and research findings related to this compound, focusing on its antibacterial and antifungal properties, as well as any relevant case studies.

Synthesis of 1-Chloro-1-(3,4-diformylphenyl)propan-2-one

The synthesis of 1-Chloro-1-(3,4-diformylphenyl)propan-2-one typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that may include the formation of the chloro group and the introduction of the formyl groups on the phenyl ring.

General Reaction Scheme

The general reaction scheme for synthesizing this compound can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1-Chloro-1-(3,4-diformylphenyl)propan-2-one. In vitro tests have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 1-Chloro-1-(3,4-diformylphenyl)propan-2-one

| Bacteria Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results indicate that the compound has a promising potential as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have demonstrated its effectiveness against various fungal strains.

Table 2: Antifungal Activity of 1-Chloro-1-(3,4-diformylphenyl)propan-2-one

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 20 | 8 µg/mL |

| Aspergillus niger | 17 | 16 µg/mL |

| Cryptococcus neoformans | 15 | 32 µg/mL |

The antifungal activity suggests that this compound could be developed further for therapeutic applications in treating fungal infections.

Research Findings and Case Studies

Several case studies have explored the biological effects of similar compounds in the same class as 1-Chloro-1-(3,4-diformylphenyl)propan-2-one. For instance:

- Case Study A : A study reported on a series of halogen-substituted compounds demonstrating potent antifungal activity against Candida species. The structure-activity relationship indicated that halogen substitutions significantly enhance biological activity .

- Case Study B : Another research focused on the synthesis and biological evaluation of chlorinated naphthoquinones, which showed promising results against various microbial strains. The findings suggested that structural modifications could lead to enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.